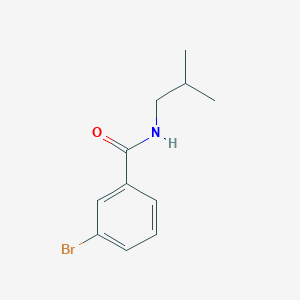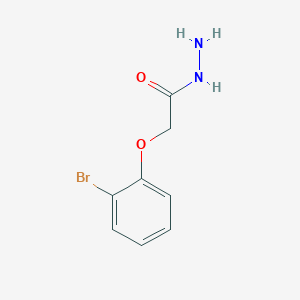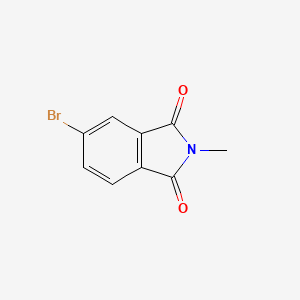
(4-Bromophényl)-(2,3-dihydroindol-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.16 g/mol.
Applications De Recherche Scientifique
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized to study the role of protein kinase C (PKC) in cell biology, pharmacology, and ligand binding.
Industry: The compound is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone involves its interaction with molecular targets such as protein kinase C (PKC). By binding to PKC, the compound can modulate various cellular pathways, affecting cell proliferation, differentiation, and apoptosis . This interaction is crucial for its potential therapeutic effects in immunosuppression and cancer treatment .
Comparaison Avec Des Composés Similaires
Similar compounds to (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone include:
(4-Chlorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-Methylphenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a methyl group instead of bromine.
Propriétés
IUPAC Name |
(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKIWDJGLWQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356107 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331240-54-1 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

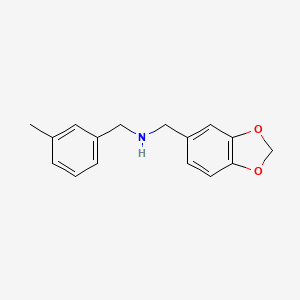
![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)
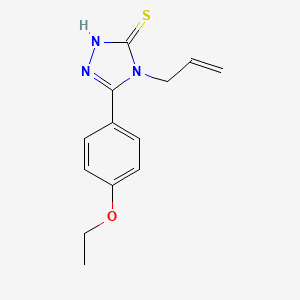
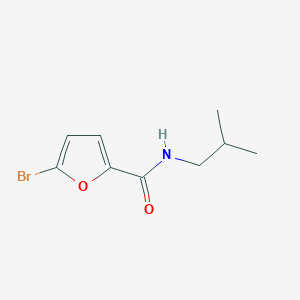
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)

